molecular formula C12H9FN4O B11872790 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11872790
M. Wt: 244.22 g/mol
InChI Key: XFXCUHQCJMUYJT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidinone core substituted with a fluoro and methyl group on the phenyl ring. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-fluoro-4-methylbenzaldehyde, the compound can be synthesized through a series of reactions involving hydrazine derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one: A structural isomer with similar properties.

    1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A compound with a chloro substituent instead of fluoro.

    1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-thione: A thione analog with sulfur replacing the oxygen atom.

Uniqueness

1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both fluoro and methyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10FN3O, with a molecular weight of approximately 241.24 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. For instance, compounds within this class have shown significant inhibition of cancer cell proliferation in vitro. In one study, derivatives demonstrated IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity. Pyrazolo derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in various models, suggesting a mechanism that could be leveraged for treating inflammatory diseases .
  • Antimicrobial Properties : There is evidence suggesting that pyrazolo compounds possess antimicrobial activity. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains .

Structure-Activity Relationships (SAR)

The SAR studies of pyrazolo[3,4-d]pyrimidines indicate that modifications to the phenyl ring and the pyrazole nitrogen can significantly influence biological activity. For example:

  • Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can enhance or diminish the compound's potency against specific targets.
  • N-Heterocycle Modifications : Alterations at the nitrogen positions in the pyrazole ring have been linked to improved binding affinity to target proteins involved in cancer progression and inflammation .

Case Studies

  • Anticancer Study : A study published in MDPI detailed the effects of various pyrazolo derivatives on HeLa cells, reporting a mean growth inhibition percentage of 38.44% with minimal toxicity to normal fibroblasts. This highlights the selectivity of these compounds for cancer cells over healthy tissues .
  • Inflammation Model : In vivo studies using animal models demonstrated that certain pyrazolo derivatives effectively reduced serum levels of TNF-alpha and IL-6 in response to inflammatory stimuli, showcasing their potential therapeutic benefits in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 73 - 84 mg/mL
Anti-inflammatoryInhibition of TNF-alpha
AntimicrobialVariable efficacy

Properties

Molecular Formula

C12H9FN4O

Molecular Weight

244.22 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H9FN4O/c1-7-2-3-8(4-10(7)13)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)

InChI Key

XFXCUHQCJMUYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)F

Origin of Product

United States

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